2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules. The molecule also contains a benzyl group, an acetamide group, and a thiocyanate group .
Molecular Structure Analysis
The molecular formula of this compound is C20H16ClN5OS, indicating that it contains 20 carbon atoms, 16 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom. The exact structure would depend on the specific arrangement of these atoms and the bonds between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact molecular structure. The pyrimidine ring, for example, might undergo reactions with electrophiles or nucleophiles. The benzyl group could potentially participate in reactions involving its aromatic ring or the carbon-chlorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. For example, the presence of polar groups like the acetamide and thiocyanate might influence its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-((6-((2-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2-cyanophenyl)acetamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. For instance, a series involving similar structures demonstrated good antimicrobial activity comparable to streptomycin and fusidic acid, highlighting their potential in addressing drug-resistant microbial strains (Hossan et al., 2012).
Antitumor and Anti-inflammatory Applications
Compounds with a similar chemical framework have been explored for their antitumor and anti-inflammatory activities. The structural uniqueness of these compounds, incorporating pyrimidine and acetamide moieties, lends them as potential scaffolds for developing novel therapeutic agents. For example, research has shown that some derivatives exhibit significant inhibitory effects on various human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010). Additionally, their anti-inflammatory activity has been compared with Prednisolone®, suggesting their utility in designing new anti-inflammatory drugs (Amr et al., 2007).
Synthetic Pathways and Chemical Reactivity
The synthesis of compounds bearing the pyrimidine-thioacetamide structure involves complex synthetic pathways that enable the introduction of various substituents, enhancing their biological activities. These pathways include cyclization reactions and substitutions that are pivotal in the development of compounds with desired therapeutic properties. Studies detailing these synthetic methodologies contribute significantly to the field of medicinal chemistry, offering insights into the design of novel heterocyclic compounds with enhanced biological activities (Elian et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-cyanophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c21-16-7-3-1-6-15(16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-8-4-2-5-14(17)10-22/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRWXGULIBVIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.